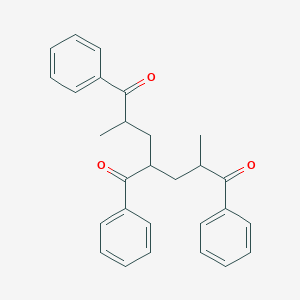![molecular formula C21H20O2 B14592778 2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one CAS No. 61078-52-2](/img/structure/B14592778.png)
2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-4-phenylbicyclo[331]non-2-en-9-one is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one typically involves multi-step organic reactions. One common method includes the use of a one-pot multi-component reaction strategy, which allows for the efficient formation of the compound under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]non-2-en-9-one: A simpler bicyclic compound with similar structural features.
9-Borabicyclo[3.3.1]nonane: An organoborane compound used in organic chemistry.
Uniqueness
2-(4-Hydroxyphenyl)-4-phenylbicyclo[33
Propriétés
Numéro CAS |
61078-52-2 |
|---|---|
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one |
InChI |
InChI=1S/C21H20O2/c22-16-11-9-15(10-12-16)20-13-19(14-5-2-1-3-6-14)17-7-4-8-18(20)21(17)23/h1-3,5-6,9-13,17-19,22H,4,7-8H2 |
Clé InChI |
RFHSIGLLDKEIDE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C=C(C(C1)C2=O)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
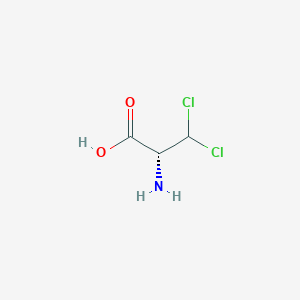
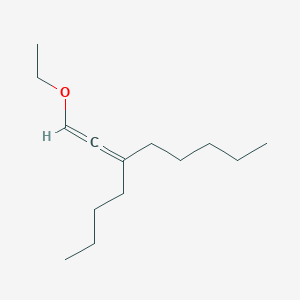
![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
![(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B14592727.png)
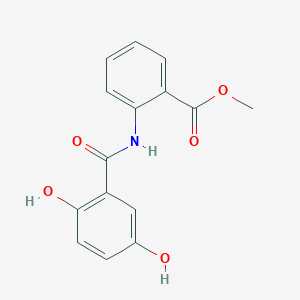
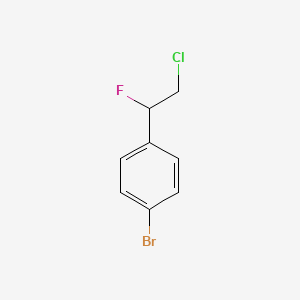
![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
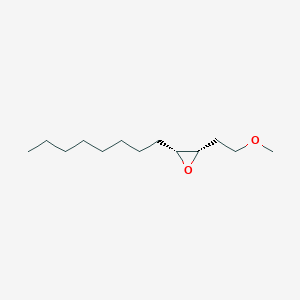
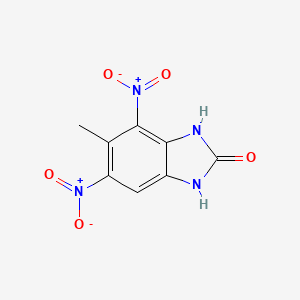

![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)
